[4-(Phenylamino)piperidin-4-yl]methanol - 113231-29-1

[4-(Phenylamino)piperidin-4-yl]methanol

Catalog Number: EVT-2846479
CAS Number: 113231-29-1
Molecular Formula: C12H18N2O
Molecular Weight: 206.289
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Nucleophilic Substitution: This approach typically involves reacting a piperidine derivative containing a suitable leaving group (e.g., halogen) with aniline or a substituted aniline in the presence of a base. For example, the synthesis of diphenyl(piperidin-4-yl) thioamide methanol derivatives involved reacting diphenyl(piperidin-4-yl)methanol with various sulfonyl chlorides. []
  • Reductive Amination: This method involves the reaction of a piperidin-4-one derivative with aniline in the presence of a reducing agent like sodium borohydride or sodium cyanoborohydride. []
  • Multi-step synthesis: Some complex piperidine derivatives require a multi-step synthetic approach, utilizing various chemical transformations to construct the target molecule. []
Molecular Structure Analysis

[4-(Phenylamino)piperidin-4-yl]methanol is composed of a piperidine ring substituted at the 4-position with both a phenyl amino group and a methanol group. The molecule can exist as different stereoisomers due to the presence of two chiral centers. The specific conformation and configuration of the molecule can significantly impact its biological activity. Techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling can be employed to determine the molecular structure and analyze its conformational preferences. [, , , , ]

Chemical Reactions Analysis
  • N-alkylation/acylation: The nitrogen atom in the piperidine ring can be further alkylated or acylated to introduce diverse substituents, potentially modulating the compound's pharmacological properties. [, , , , ]
  • Esterification/etherification: The hydroxyl group of the methanol moiety can be esterified or etherified to generate various esters and ethers, respectively. These modifications could be exploited to modulate the compound's physicochemical properties, such as lipophilicity and solubility. []
  • Oxidation: The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. []
Mechanism of Action
  • Ion channels: Some piperidine derivatives, like the GABAC antagonist (piperidin-4-yl)methylphosphinic acid (P4MPA), interact with ion channels, modulating their activity. []
  • Enzymes: Certain piperidine derivatives, like the histone methyltransferase EZH2 inhibitor CPI-1205, can inhibit specific enzymes involved in various cellular processes. []
  • Receptors: Many piperidine derivatives exert their effects by binding to specific receptors in the body. For instance, the novel NOP receptor agonist AT-312 (1-(1-((cis)-4-isopropylcyclohexyl)piperidin-4-yl)-1H-indol-2-yl)methanol) demonstrated efficacy in blocking ethanol-induced conditioned place preference via the NOP receptor. []
Applications
  • Drug discovery: Given the prevalence of piperidine derivatives in pharmaceuticals, [4-(Phenylamino)piperidin-4-yl]methanol could serve as a valuable starting point for discovering new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders. [, , , , , , , , ]

(AT-312)

Compound Description: AT-312 is a novel small-molecule agonist of the nociceptin receptor (NOP). In vitro studies showed that it is a high-affinity, selective NOP full agonist with significant selectivity over mu and kappa opioid receptors []. In vivo, AT-312 effectively reduced and abolished ethanol-induced conditioned place preference (CPP) in mice, suggesting potential for treating alcohol addiction [].

Diphenyl(piperidin-4-yl)methanol

Compound Description: This compound serves as a versatile building block for various antimicrobial agents []. Its structure allows for the introduction of different substituents, leading to a range of derivatives with varying potencies and activities.

[1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol](https://www.semanticscholar.org/paper/e9a92179e5fffec4bee60963f84c354d9209e7ff)

Compound Description: This compound, synthesized from diphenyl(piperidin-4-yl)methanol and p-toluenesulfonyl chloride, was characterized by spectroscopic techniques and X-ray crystallography []. It crystallizes in the monoclinic crystal system and exhibits both inter- and intramolecular hydrogen bonds [].

Compound Description: This compound, synthesized from Diphenyl(piperidin-4-yl)methanol and 3,5-dimethyl-2,3-dihydro-isoxazole-4-sulfonyl chloride, was characterized by spectroscopic techniques and X-ray crystallography []. It crystallizes in the monoclinic crystal system and exhibits both inter- and intramolecular hydrogen bonds [].

1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one

Compound Description: This compound, synthesized via a multi-step pathway, contains a substituted pyrrolo[1,2-a]quinoxaline moiety and exhibits promising cytotoxic potential against several human leukemia cell lines [].

[4-(1H-Indol-3-yl)-piperidin-1-yl]-{1-[3-(3,4,5-trifluoro-phenyl)-acryloyl]-piperidin-4-yl}-acetic acid](https://www.semanticscholar.org/paper/acdfe7e9038ff8b5be15e746105fce48c7f1f885) (JNJ-26131300)

Compound Description: JNJ-26131300 is a CCR2 antagonist synthesized using multiple deuterium-labeled intermediates []. It involves the condensation of indole and subsequent catalytic hydrogenation to incorporate the desired deuterium labels [].

α-(Piperidin-2-yl)-α-(7′-trifluoromethylquinolin-4′-yl)methanol](https://www.semanticscholar.org/paper/d61fd4aaad6829e49ef3dfeeb1e0f3c4d5b5a0fc) (1)

Compound Description: This compound is a mefloquine analog synthesized from 4-bromo-7-trifluoromethylquinoline and N-(hex-5-enyl)phthalimide []. It showed promising antimalarial activity against the K-1 isolate of Plasmodium falciparum with an IC50 of 99 nM [].

α-(7-Bromo-1,5-naphthyridin-4-yl)-α-(piperidin-2′-yl)methanol](https://www.semanticscholar.org/paper/d61fd4aaad6829e49ef3dfeeb1e0f3c4d5b5a0fc) (2)

Compound Description: Synthesized through a route similar to compound 1, this compound also targets the treatment of malaria []. Its structure differs from compound 1 by replacing the 7′-trifluoromethylquinolin-4′-yl group with a 7-bromo-1,5-naphthyridin-4-yl group [].

1-(Piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one

Compound Description: This compound served as a key structural motif in a study aimed at developing NLRP3 inflammasome inhibitors []. Its structure was combined with elements from another NLRP3 inhibitor, INF39, resulting in a series of novel benzo[d]imidazole-2-one derivatives with varying NLRP3 inhibitory activities [].

Relevance: Although structurally distinct from [4-(Phenylamino)piperidin-4-yl]methanol, this compound shares the core piperidine ring system. The research highlighted its potential as a scaffold for developing novel therapeutics [], indicating that modifications on the piperidine ring, as seen in [4-(Phenylamino)piperidin-4-yl]methanol, could also lead to valuable pharmacological properties.

1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol](https://www.semanticscholar.org/paper/f540d09a42b3a8c8463e18da7406bb74155cefcc)

Compound Description: Synthesized from [piperidin-4-yl]-diphenyl-methanol and p-chlorobenzene sulfonylchloride, this compound's structure was confirmed by X-ray crystallographic studies [].

1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol](https://www.semanticscholar.org/paper/44e6b0c960e6faae2d7640fbb728ef8d1502ae5b)

Compound Description: This compound, another derivative of [piperidin-4-yl]-diphenyl-methanol, was synthesized by reacting it with 2-nitro benzene sulfonylchloride []. Its structure was confirmed using spectroscopic techniques and X-ray crystallography [].

N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide

Compound Description: Derivatives of this compound were identified as potent inhibitors of adenylyl cyclase in Giardia lamblia []. It was discovered through a study utilizing a homology model of G. lamblia's nucleotidyl cyclase 1 (gNC1) [].

4-piperidin-4-yl-triazole

Compound Description: This scaffold served as the basis for designing and synthesizing a series of novel hydroxamic acid-based histone deacetylase inhibitors [, ]. Many of these derivatives exhibited excellent inhibitory activities against various histone deacetylases [, ].

(Piperidin-4-yl)pyrido[3,2-d]pyrimidine

Compound Description: This scaffold was used to develop BAY-885, a potent and highly selective inhibitor of the kinase ERK5 []. BAY-885 was identified through high-throughput screening and subsequent structure-based optimization [].

2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide](https://www.semanticscholar.org/paper/512c8c32bbce05790610a66284d71e5d91fae999) (NMS-P118)

Compound Description: NMS-P118 is a potent, orally bioavailable, and highly selective PARP-1 inhibitor discovered through high-throughput screening and SAR optimization []. It demonstrated significant efficacy in vivo, both as a single agent and in combination with Temozolomide [].

N-phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide](https://www.semanticscholar.org/paper/44cb1fd1858d52d8dcc3904bc48c88bdc7c71b18) (Acrylfentanyl)

Compound Description: Acrylfentanyl is a novel synthetic opioid identified in seized material []. It is structurally similar to fentanyl and poses a serious risk of fatal intoxication [].

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine](https://www.semanticscholar.org/paper/8615f2b8137027ccce751cd2fab1e06da15c0f54) (MBA236)

Compound Description: Designed based on a known cholinesterase and monoamine oxidase dual inhibitor (ASS234), MBA236 demonstrated potent inhibitory activity against both cholinesterases and monoamine oxidases [].

2-(piperidin-4-yl)-1H-benzo[d]imidazole

Compound Description: This scaffold served as the foundation for developing a series of novel anti-inflammatory agents []. These derivatives exhibited significant inhibitory activity against NO and TNF-α production in LPS-stimulated RAW 264.7 macrophages [].

N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-4-yl)acetamide](https://www.semanticscholar.org/paper/0016c27d3424a3d5bf33bbd43b80140a2cdb4d7c) (NDS-41119)

Compound Description: Identified through high-throughput screening, NDS-41119 significantly inhibited EGFR signaling in human lung cancer cells []. It effectively attenuated EGF-induced cell proliferation and migration and showed potential against the T790M EGFR mutation [].

4-benzoylpiperidine

Compound Description: This scaffold, along with 3-(piperidin-4-yl)benzo[d]isoxazole, was investigated for developing novel GlyT1 inhibitors for treating schizophrenia []. Derivatives exhibited good selectivity over other receptors and showed promising results in behavioral tests in mice [].

3-(piperidin-4-yl)benzo[d]isoxazole

Compound Description: Similar to 4-benzoylpiperidine, this scaffold was also explored for its potential in developing novel GlyT1 inhibitors for treating schizophrenia []. Derivatives demonstrated high selectivity and potency as GlyT1 inhibitors and showed promising results in behavioral tests in mice [].

N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4- carboxamide](https://www.semanticscholar.org/paper/d76146ae5e8f8fa5b5cce079a90df421b798a72a) (4)

Compound Description: This compound acts as an upregulator of the low-density lipoprotein (LDL) receptor []. A practical and efficient synthesis for this compound was developed, involving the alkylation of 4-aminopyridine and subsequent reduction and amidation reactions [].

6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride

Compound Description: This compound is a key intermediate in the synthesis of Iloperidone, an atypical antipsychotic medication []. A high-performance reverse phase liquid chromatographic method was developed to quantify this compound and other related substances in both bulk drug substance and formulated products [].

1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone

Compound Description: This compound is another key intermediate in the synthesis of Iloperidone, alongside 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride []. Like the previous compound, a high-performance reverse phase liquid chromatographic method was also developed to quantify this compound in both bulk and dosage forms of Iloperidone [].

2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide](https://www.semanticscholar.org/paper/9585f267544d0d9fa360d0c1f207aa064343f990)

Compound Description: This compound displayed significant fungicidal and antiviral activities against the tobacco mosaic virus []. It features a complex structure containing bromine and chlorine atoms, a pyrazole ring, a thiazole ring, and a piperidine ring.

(5-methyl-1-(4-X-arylamino)-1H-1,2,3-triazol-4-yl)methanol derivatives (X = H, F and Cl)

Compound Description: This series of compounds was designed to study the influence of halogens on supramolecular aggregation through C–X⋯π interactions []. They all share a (5-methyl-1H-1,2,3-triazol-4-yl)methanol core, with variations in the para-substituent of the arylamino group at the N1 position of the triazole ring.

7-Nitro-1-(piperidin-4-yl)-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline-derived sulphonamides

Compound Description: This series of compounds was designed and synthesized as potential antimicrobial agents []. They all share a 7-nitro-1-(piperidin-4-yl)-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline core, with variations in the sulphonamide substituent.

5-(Piperidin-4-yl)-3-hydroxypyrazole

Compound Description: This scaffold was used to design and synthesize a series of analogues of the partial GABAA receptor agonists 4-PIOL and 4-PHP []. These analogues exhibited varying degrees of antagonistic activity at the GABAA receptor, providing insights into the structural requirements for binding and modulating this important drug target.

2,4-difluorophenyl(piperidin-4-yl)methanone oxime

Compound Description: This compound served as a key intermediate in the synthesis of several novel oxime derivatives, which were evaluated for their in vitro antimicrobial activity [].

5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine](https://www.semanticscholar.org/paper/fde256467e5a2ece1dfa45868d12c243ead0ee67) (LDK378)

Compound Description: LDK378 is a novel, potent, and selective anaplastic lymphoma kinase (ALK) inhibitor. It demonstrated significant in vivo efficacy in rat xenograft models and is currently undergoing phase 1 and phase 2 clinical trials for ALK-positive cancers [].

methanol](https://www.semanticscholar.org/paper/337390d007b3180542b7ee0bd6e1eb4caf6e47ed) (Vacquinol-1)

Compound Description: Vacquinol-1 is a promising therapeutic candidate for glioblastoma, inducing cell death through catastrophic vacuolization []. It exists as a mixture of four stereoisomers due to two adjacent stereogenic centers, and recent studies have focused on isolating and characterizing each isomer to understand their stereospecific pharmacokinetic and pharmacodynamic properties [].

4-aryl/alkyl-1-(piperidin-4-yl)-carbonylthiosemicarbazides and 4-benzoylthiosemicarbazides

Compound Description: These two series of thiosemicarbazide derivatives were synthesized and evaluated for their cytotoxicity and topoisomerase I/II inhibitory activity []. 4-Benzoylthiosemicarbazides displayed promising cytotoxicity against breast cancer cell lines and potent topoisomerase II inhibitory activity [].

1-(1-(Bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one](https://www.semanticscholar.org/paper/36547a0caeb396f92819065d03cf40430fa764d6) (SR 16435)

Compound Description: SR 16435 is a novel mixed NOP/μ-opioid receptor partial agonist with high binding affinity for both receptors []. It exhibits antinociceptive properties, likely mediated through μ-opioid receptors, and shows reduced tolerance development compared to morphine [].

[4‐Phenyl‐1‐(propylsulfonyl)piperidin‐4‐yl]methyl benzamides](https://www.semanticscholar.org/paper/ff412471f5fb4e436ea2db36037fed7dd0c4104e)

Compound Description: This series of compounds was designed and synthesized as GlyT1 inhibitors []. They exhibit in vivo efficacy, showcasing their potential as therapeutic agents for schizophrenia.

N1,N3-substituted 1-piperidin-4-yl-1,3-dihydro-2H-benzimidazol-2-one derivatives

Compound Description: These derivatives were synthesized from commercially available 1,2-phenylenediamine and demonstrated potent antimicrobial activity against various Gram-positive and Gram-negative bacteria [].

4-(Piperidin-4-yl)-1-hydroxypyrazoles 3- or 5-imidazolyl substituted

Compound Description: This series of compounds was designed, synthesized, and characterized as potential GABA-A receptor antagonists. They exhibit nanomolar binding affinities at native rat GABA-A receptors, highlighting their potential as tools for studying this receptor family and developing novel therapeutics [].

N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides

Compound Description: This series of compounds demonstrated valuable antitubercular properties, inhibiting the growth of both actively replicating and non-replicating persistent Mycobacterium tuberculosis strains [].

1-(1-[4-[1-(2-methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2-methoxybenzoyl]piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one](https://www.semanticscholar.org/paper/d6907b8de335f09529e0028084459d6fbfb8585d) (L-372,662)

Compound Description: L-372,662 is a potent and orally bioavailable oxytocin antagonist []. It displays high selectivity for the oxytocin receptor over arginine vasopressin receptors and has good aqueous solubility, making it a promising candidate for various therapeutic applications [].

Properties

CAS Number

113231-29-1

Product Name

[4-(Phenylamino)piperidin-4-yl]methanol

IUPAC Name

(4-anilinopiperidin-4-yl)methanol

Molecular Formula

C12H18N2O

Molecular Weight

206.289

InChI

InChI=1S/C12H18N2O/c15-10-12(6-8-13-9-7-12)14-11-4-2-1-3-5-11/h1-5,13-15H,6-10H2

InChI Key

KKNRLRCRJRGFJI-UHFFFAOYSA-N

SMILES

C1CNCCC1(CO)NC2=CC=CC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.